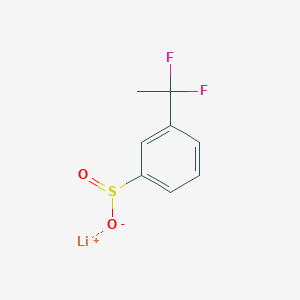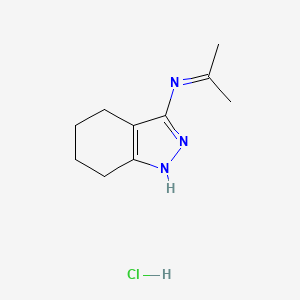
N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride” is a chemical compound that has been studied in the context of sonocrystallization . It was synthesized using isoniazid in acetone at 318 K .
Synthesis Analysis
The compound was synthesized through a reaction between isoniazid and acetone . The resulting solution was then cooled by applying power ultrasound to isolate the crystals .
Molecular Structure Analysis
The compound crystallizes as a monoclinic crystal system . The formation of the Schiff base was achieved upon the reaction of the primary amine group of thiosemicarbazide with the carbonyl group of acetone .
Physical And Chemical Properties Analysis
The solid-state properties of the synthesized compound were verified through PXRD, DSC, and FTIR spectroscopy . The compound has a molecular weight of 114.15 .
Mecanismo De Acción
The mechanism of action of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It also reduces the production of pro-inflammatory cytokines by inhibiting the activation of transcription factors such as NF-κB. In addition, it reduces oxidative stress and inflammation in the brain by activating antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines by inhibiting the activation of transcription factors such as NF-κB. In addition, it reduces oxidative stress and inflammation in the brain by activating antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride in lab experiments is its potential therapeutic applications in the treatment of various diseases. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity and maximize therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride. One direction is to further explore its potential therapeutic applications in the treatment of various diseases. Another direction is to study its toxicity and side effects in more detail to determine the optimal dosage and administration route. In addition, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, studies are needed to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis method of N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride involves the reaction of 2-aminobenzylamine with propan-2-one in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(Propan-2-ylidene)-4,5,6,7-tetrahydro-1H-indazol-3-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10;/h3-6H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUIHUYGPBWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NNC2=C1CCCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

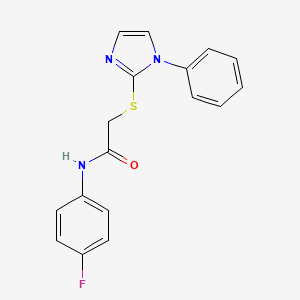
![6-[2-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2455922.png)
![1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2455925.png)
![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)
![N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2455928.png)

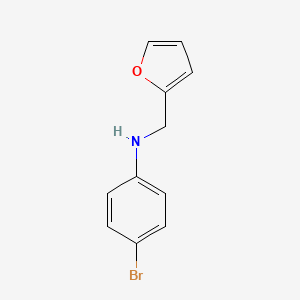
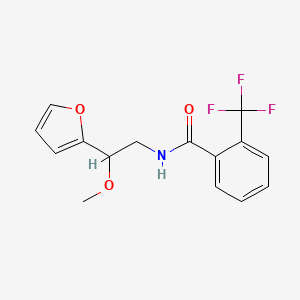
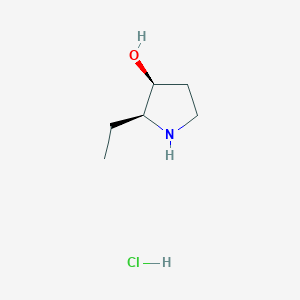
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)
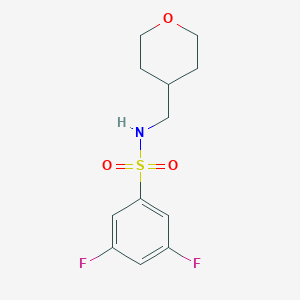
![N-[(2-benzoylphenyl)sulfonyl]glycine](/img/structure/B2455939.png)
![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)
